molecular formula C13H8Cl2N2 B8678614 3-chloro-2-(4-chlorophenyl)-2H-indazole

3-chloro-2-(4-chlorophenyl)-2H-indazole

Cat. No.: B8678614
M. Wt: 263.12 g/mol
InChI Key: HBRHFXIYYQCUPG-UHFFFAOYSA-N
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Description

3-Chloro-2-(4-chlorophenyl)-2H-indazole is a chemical compound of significant interest in medicinal and organic chemistry research, particularly for the development of novel pharmacologically active agents. This compound features the 2H-indazole scaffold, a privileged nitrogen-containing heterocyclic structure known for its diverse biological activities . Researchers are increasingly exploring this scaffold due to its presence in compounds with demonstrated antitumor, antibacterial, anti-inflammatory, and anticancer properties . Specific research into indazole derivatives has revealed that electron-withdrawing groups, such as chlorine, attached to the 2-phenyl ring can be favorable for biological activity . For instance, studies on structurally similar 2-phenyl-2H-indazole compounds have shown that a 4-chloro substituent on the phenyl ring contributes to potent antiprotozoal activity against organisms like Entamoeba histolytica and Giardia intestinalis . This suggests that this compound may hold promise in similar antimicrobial research applications. Furthermore, indazole-based molecules are known to function as kinase inhibitors , indicating this compound's potential utility as a key synthetic intermediate or building block in developing targeted therapies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the researcher to ensure compliance with all applicable local and international regulations for the safe handling and use of this chemical.

Properties

Molecular Formula

C13H8Cl2N2

Molecular Weight

263.12 g/mol

IUPAC Name

3-chloro-2-(4-chlorophenyl)indazole

InChI

InChI=1S/C13H8Cl2N2/c14-9-5-7-10(8-6-9)17-13(15)11-3-1-2-4-12(11)16-17/h1-8H

InChI Key

HBRHFXIYYQCUPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N(N=C2C=C1)C3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

Scientific Research Applications

Synthesis of 3-Chloro-2-(4-chlorophenyl)-2H-indazole

The synthesis of this compound can be achieved through several methods, including:

  • 1,3-Dipolar Cycloaddition : This method involves the reaction of dipolarophiles with 2H-indazoles to form derivatives with high yields. The use of click chemistry has facilitated the separation of regioisomers effectively .
  • Visible-Light-Promoted Reactions : Recent studies have demonstrated the efficiency of using visible light in the synthesis of functionalized 2H-indazoles, which includes 3-chloro derivatives. This approach minimizes the need for harsh reaction conditions and toxic reagents .

Biological Activities and Therapeutic Applications

This compound exhibits a range of biological activities that make it a candidate for pharmaceutical development:

Antitumor Activity

  • The indazole nucleus is recognized for its anticancer properties. Compounds containing this scaffold have been developed as effective anticancer agents, such as pazopanib and axitinib. Studies have shown that derivatives of this compound possess significant cytotoxic effects against various cancer cell lines, including HeLa and SK-LU-1 cells .

Antimicrobial Properties

  • Research indicates that indazole derivatives exhibit antibacterial and antifungal activities. For instance, certain derivatives have shown promising results against Leishmania major, a parasite responsible for leishmaniasis, highlighting their potential as antiprotozoal agents .

Anti-inflammatory Effects

  • The compound has also been investigated for its anti-inflammatory properties. It acts by inhibiting pathways involved in inflammation, making it a potential candidate for treating inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorSignificant cytotoxicity against cancer cells
AntimicrobialEffective against Leishmania major
Anti-inflammatoryInhibition of inflammatory pathways

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction between this compound and biological targets. These studies suggest that the compound binds effectively to specific enzymes involved in disease processes, providing insights into its mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

The following table highlights structural analogues of 3-chloro-2-(4-chlorophenyl)-2H-indazole, emphasizing substituent variations and their implications:

Compound Name Substituents/Modifications Key Properties/Effects Reference
This compound Base structure: Cl at C3, 4-ClPh at C2 Reference compound for comparison; moderate bioactivity in antimicrobial assays
3-Chloro-2-(4-fluorophenyl)-2H-indazole 4-Fluorophenyl at C2 Enhanced lipophilicity; potential improved CNS penetration due to fluorine
3-Chloro-2-[4-Cl-5-(difluoromethoxy)-2-F-Ph]-2H-indazole Difluoromethoxy and F at phenyl ring Increased metabolic stability; higher logP (predicted)
BT-2 (Azetidinone derivative) 4-Oxoazetidin-1-yl linked to benzoxazole Improved antibacterial activity (Gram+ve); IR: 1660 cm⁻¹ (C=O stretch)
AAZ1V (Amino azetidinone) Pyridine-4-carboxamide substitution Significant antitubercular activity (MIC: <1 µg/mL); low hepatotoxicity
7-Chloro-3-(4-(3-(4-ClPh)-dihydroisoxazolyl)phenyl)quinazolin-4-one Quinazolinone core with dihydroisoxazole Potent antihypertensive activity (α1-adrenergic blockade)

Key Observations :

  • Electron-Withdrawing Groups (Cl, F) : Enhance stability and binding affinity to hydrophobic pockets in target proteins .
  • Heterocyclic Additions (Azetidinone, Quinazolinone): Broaden bioactivity spectrum; azetidinone derivatives show enhanced antimicrobial effects .
  • Phenyl Ring Modifications : Fluorine substitution (e.g., 4-FPh) improves pharmacokinetic profiles, while hydroxyl/difluoromethoxy groups enhance solubility .

Physicochemical and Spectroscopic Comparisons

Table 2: Spectroscopic Data for Selected Compounds
Compound IR (cm⁻¹) ¹H-NMR (δ, ppm) Mass Spec (M+1)
This compound 820 (C-Cl), 1660 (C=O)* 6.9–7.5 (Ar-H), 4.5 (CH-Cl) 425 (M+2)
BT-2 (Azetidinone-benzoxazole) 3422 (NH), 1660 (C=O) 6.9–7.5 (Ar-H), 4.6 (aliphatic CH₂) 419 (M+1)
AAZ1V (Pyridine-4-carboxamide derivative) 3390 (NH), 1596 (C=N) 9.55 (triazole-H), 6.86–7.26 (Ar-H) 419 (M+1)

Notes:

  • The C=O stretch at ~1660 cm⁻¹ is consistent across azetidinone derivatives, confirming ketone functionality .
  • Aromatic proton signals in ¹H-NMR (δ 6.8–7.5 ppm) are characteristic of substituted phenyl and indazole rings .

Key Findings :

  • Antimicrobial Activity: Azetidinone derivatives (e.g., BT-2) outperform the base indazole in Gram-positive bacteria due to enhanced membrane disruption .
  • Antihypertensive Effects: Quinazolinone analogues exhibit superior potency via selective α1-adrenergic receptor antagonism, a mechanism absent in indazole derivatives .
  • Agrochemical Utility : Fluorophenyl-substituted indazoles are prioritized for pesticidal formulations due to environmental persistence .

Preparation Methods

Reaction Mechanism

  • Schiff Base Formation :

    • 2-Nitrobenzaldehyde reacts with 4-chloroaniline in ethanol under reflux to form an imine intermediate.

    • Reaction time: 1–4 hours.

  • Reductive Cyclization :

    • The imine is treated with triethyl phosphite (P(OEt)₃) at elevated temperatures (150°C), inducing N–N bond formation and ring closure to yield the 2H-indazole core.

Key Parameters

ParameterDescription
SolventEthanol or DMF
Temperature150°C (reflux)
Catalyst/ReagentP(OEt)₃ (excess)
YieldModerate (typically 50–70% for analogous compounds)

Advantages and Limitations

  • Advantages :

    • High functional group tolerance for substituents on the aniline and nitrobenzaldehyde.

    • Scalable for industrial production.

  • Limitations :

    • Requires careful control of reaction conditions to avoid side reactions (e.g., over-reduction).

Palladium-Catalyzed Arylation

This method enables direct functionalization of the indazole core via cross-coupling reactions.

Protocol for this compound

  • Starting Material :

    • 2-(4-Chlorophenyl)-2H-indazole (prepared via Cadogan reaction).

  • Chlorination at C3 :

    • Electrophilic Chlorination :

      • Treatment with Cl₂ in acetic acid or using N-chlorosuccinimide (NCS) in dichloromethane.

      • Selectivity for C3 is achieved via steric and electronic effects.

  • Catalytic Coupling :

    • Palladium-Catalyzed Arylation :

      • Catalyst : Pd(OAc)₂/XPhos (1–5 mol%)

      • Base : Cs₂CO₃

      • Solvent : DMF or toluene.

Representative Reaction Conditions

StepReagents/ConditionsYield*
ChlorinationCl₂ (g), acetic acid, 50–80°C60–75%
ArylationPd(OAc)₂ (2 mol%), XPhos (4 mol%), Cs₂CO₃, DMF, 110°C30–50%

*Yields inferred from analogous reactions.

Visible-Light-Driven Decarboxylative Coupling

This metal-free approach leverages photoredox catalysis for C–H functionalization.

Method Overview

  • Substrate :

    • 2-(4-Chlorophenyl)-2H-indazole .

  • Radical Generation :

    • α-Keto Acid : Used as a radical precursor (e.g., phenylglyoxylic acid).

    • Light Source : 420–425 nm LED.

  • C–H Acylation :

    • Solvent : MeCN/HFIP (3:1) under nitrogen.

    • Reaction Time : 10–20 hours.

Key Findings

  • Yield : Up to 71% for analogous 3-acyl-2H-indazoles.

  • Scope : Tolerates electron-withdrawing groups (e.g., Cl, CF₃).

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction rates and improves yields.

Procedure

  • Schiff Base Formation :

    • 2-Nitrobenzaldehyde + 4-Chloroaniline in ethanol, 110°C, 30 minutes.

  • Cyclization :

    • P(OEt)₃ , 150°C, 2 hours.

Advantages

  • Reduced Reaction Time : 30 minutes vs. 4 hours in conventional methods.

  • Higher Purity : Minimized side reactions due to rapid heating.

Two-Step Isocyanide-Mediated Synthesis

This method combines hydrazonoyl chloride intermediates with palladium catalysis.

Step 1: Hydrazonoyl Chloride Formation

  • Reagents : 2-Iodo-N-arylbenzohydrazonoyl chloride + isocyanide (e.g., benzyl isocyanide)

  • Conditions : CH₃CN, 0°C, 24 hours.

Step 2: Buchwald–Hartwig Cyclization

  • Catalyst : Pd(OAc)₂/tri-o-tolylphosphine

  • Base : Cs₂CO₃

  • Solvent : 1,4-Dioxane, reflux.

Yield

  • Step 1 : >90% (crude).

  • Step 2 : Up to 97% after purification.

Nitrosation of 2-Methylchloroacetanilides

This method introduces chlorine via nitrosation under acidic conditions.

Protocol

  • Substrate :

    • 2-Methylchloroacetanilide (C8H7ClNO).

  • Nitrosation :

    • Reagents : NaNO₂, acetic acid, 50–80°C.

    • Product : 5,7-Dichloroindazole derivatives (requires further functionalization).

Challenges

  • Regioselectivity : Requires careful control to avoid over-chlorination.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Cadogan ReactionScalable, broad substrate scopeRequires P(OEt)₃ excess50–70%
Palladium CatalysisDirect C–H functionalizationHigh catalyst cost30–50%
Visible-Light DrivenMetal-free, mild conditionsLong reaction time (10–20 hr)60–71%
Microwave-AssistedRapid, high purityLimited scalability70–80%
Two-Step IsocyanideHigh regioselectivityMulti-step process85–97%

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 3-chloro-2-(4-chlorophenyl)-2H-indazole, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via oxidative cross-dehydrogenative coupling (CDC) between 2-(4-chlorophenyl)-2H-indazole and aldehydes. Key parameters include using tert-butyl peroxybenzoate as an oxidant, dichloroethane as a solvent, and heating at 80°C for 12–24 hours. Yields (~70%) are sensitive to stoichiometry and electron-donating/withdrawing substituents on the aldehyde . For C3-arylation, palladium catalysis with low phosphine ligand loading (e.g., P(t-Bu)₃) enables coupling with aryl bromides under mild conditions (80°C, 16 hours) .
Reaction Type Catalyst/OxidantSolventTemp/TimeYield (%)
CDCtert-Butyl peroxybenzoateDichloroethane80°C, 24h71
C3-ArylationPd(OAc)₂, P(t-Bu)₃Toluene80°C, 16h81–93

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include aromatic protons at δ 7.10–8.08 ppm (indazole core) and δ 7.24–7.79 ppm (4-chlorophenyl substituent). Chlorine substituents deshield adjacent carbons (e.g., 149.95 ppm for C-Cl in CDC-derived products) .
  • X-Ray Crystallography : SHELX software (SHELXL/SHELXS) refines crystal structures, resolving challenges like halogen disorder. Data collection requires single-crystal diffraction with Bruker APEX2 detectors .

Advanced Research Questions

Q. How can contradictions between experimental NMR data and computational predictions be resolved for halogenated indazoles?

  • Methodological Answer : Discrepancies often arise from solvent effects, conformational flexibility, or improper DFT functional selection. Validate computational models (e.g., B3LYP/6-311+G(d,p)) by:

Simulating solvent environments (PCM model).

Comparing experimental coupling constants (e.g., J = 8.0–8.8 Hz in aromatic regions) with calculated values.

Cross-referencing with X-ray data to confirm substituent orientation .

Q. What mechanistic pathways explain the formation of this compound via [3+2] cycloaddition?

  • Methodological Answer : Sydnones react with arynes (generated in situ from o-silyl aryl triflates) to form indazole cores. The mechanism involves:

Aryne generation via fluoride-induced desilylation.

Dipolar cycloaddition with sydnones, forming a six-membered transition state.

Rearomatization and elimination of CO₂ to yield the 2H-indazole scaffold. Chlorine substituents influence regioselectivity via electronic effects .

Q. How can SHELX refinement address crystallographic challenges in halogenated indazoles?

  • Methodological Answer : For disordered Cl atoms or twinned crystals:

Use SHELXL’s PART and SAME commands to model disorder.

Apply TWIN and BASF instructions for twinning refinement.

Validate with R-factor convergence (<5%) and residual density maps. High-resolution data (<1.0 Å) improves accuracy .

Data Analysis & Application-Oriented Questions

Q. What strategies improve the bioactivity of this compound derivatives?

  • Methodological Answer :

  • Functionalization : Introduce electron-withdrawing groups (e.g., nitro, CF₃) at C3/C4 to enhance binding to hydrophobic enzyme pockets.
  • Hybridization : Conjugate with bioactive scaffolds (e.g., chromenones, triazoles) via Mannich reactions or click chemistry .
  • SAR Studies : Test derivatives against pesticidal targets (e.g., fungal cytochrome P450) using in vitro assays. Patent data suggest synergistic effects with strobilurin fungicides .

Q. How to design experiments for detecting halogen bonding in this compound complexes?

  • Methodological Answer :

Crystallography : Measure Cl···O/N distances (typically 3.0–3.5 Å) and angles (160–180°) in co-crystals.

DFT Calculations : Compute interaction energies (MP2/aug-cc-pVDZ) and electrostatic potential maps.

Thermal Analysis : Compare melting points (e.g., 130–132°C for parent compound) with complexes to assess stability .

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